molecular formula C10H8BrFO2 B12531463 Methyl 4-(2-bromo-2-fluoroethenyl)benzoate CAS No. 808132-85-6

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate

Cat. No.: B12531463
CAS No.: 808132-85-6
M. Wt: 259.07 g/mol
InChI Key: ZOMWKAMVNDQHDZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is a halogenated aromatic ester characterized by a bromo-fluoro-substituted ethenyl group at the para position of the benzoate moiety.

These features may impact the compound’s stability, solubility, and interactions in biological or material science contexts.

Properties

CAS No.

808132-85-6

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

methyl 4-(2-bromo-2-fluoroethenyl)benzoate

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3

InChI Key

ZOMWKAMVNDQHDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of 4-(2-bromo-2-fluoroethenyl)benzoic acid or other oxidized derivatives.

    Reduction: Formation of 4-(2-bromo-2-fluoroethenyl)benzyl alcohol.

Scientific Research Applications

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in electrophilic and nucleophilic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs include halogenated methyl benzoates and quinoline-derived esters from (C1–C7) and . A comparative analysis is summarized below:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility 1H NMR Shifts (δ, ppm)
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate Br-F ethenyl C₁₀H₇BrFO₂ 273.07 (calc.) Not reported Likely low in H₂O Aromatic H: ~7.8–8.3; Ethenyl: ~6.5–7.0
Methyl 4-(bromomethyl)benzoate () BrCH₂ C₉H₉BrO₂ 243.07 Not reported Organic solvents Aromatic H: ~7.4–8.1; CH₂Br: ~4.5
C2: Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate () 4-Bromophenyl-quinoline C₂₈H₂₃BrN₂O₃ 543.40 Yellow solid Ethyl acetate Quinoline H: ~8.5–9.0; Aromatic: ~7.0–8.0
C4: Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate () 4-Fluorophenyl-quinoline C₂₈H₂₃FN₂O₃ 466.49 White solid Ethyl acetate Quinoline H: ~8.5–9.0; Aromatic: ~7.0–8.0
Methyl 4-(trifluoromethyl)benzoate () CF₃ C₉H₇F₃O₂ 204.15 Not reported Organic solvents Aromatic H: ~7.9–8.3; CF₃: no protons

Observations :

  • Molecular Weight : Bromine significantly increases molecular weight compared to fluorine (e.g., C2 vs. C4: 543.40 vs. 466.49 g/mol) .
  • Solubility : Halogenated analogs are generally soluble in organic solvents (e.g., ethyl acetate) but poorly in water due to hydrophobic substituents .
  • 1H NMR : Electron-withdrawing groups (e.g., Br, F) deshield aromatic protons, shifting signals upfield. The ethenyl group in the target compound may show distinct coupling patterns (e.g., vicinal coupling between Br and F) .

Reactivity and Stability

  • Bromo-Fluoro Synergy: The ethenyl Br-F group may undergo electrophilic addition or substitution reactions, with bromine acting as a leaving group.
  • Thermal Stability : Brominated compounds (e.g., C2) may exhibit lower thermal stability than fluorinated ones (e.g., C4) due to weaker C-Br bonds .

Biological Activity

Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, applications, and relevant research findings.

  • Molecular Formula : C10H8BrF O2
  • Molecular Weight : 251.07 g/mol
  • CAS Number : 1427409-40-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas based on existing studies:

  • Antimicrobial Activity :
    • The compound has shown promise in enhancing the susceptibility of drug-resistant bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, when used in conjunction with existing antibiotics like meropenem .
  • Antiviral Properties :
    • Research indicates that derivatives of this compound may exhibit antiviral activity, particularly against Hepatitis C Virus (HCV). The structure-activity relationship (SAR) studies suggest that modifications to the molecular structure can significantly impact antiviral effectiveness .
  • Cytotoxicity :
    • In vitro studies have demonstrated varying degrees of cytotoxicity across different cell lines. For instance, certain derivatives have been noted to inhibit the proliferation of melanoma cells, indicating potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEnhances susceptibility of resistant bacteria
AntiviralEffective against HCV with specific derivatives
CytotoxicityInhibits melanoma cell proliferation

Detailed Research Insights

  • Antimicrobial Studies :
    • A study highlighted the compound's ability to act as an adjuvant in antibiotic treatments, significantly improving outcomes against resistant strains . The mechanism involves disrupting biofilm formation, which is critical for bacterial survival.
  • Antiviral Efficacy :
    • The SAR analysis revealed that specific substituents on the benzoate moiety could enhance anti-HCV activity. For example, compounds with lipophilic groups showed improved efficacy compared to their hydrophilic counterparts .
  • Cytotoxic Mechanisms :
    • Investigations into the cytotoxic effects revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

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